An In-depth Technical Guide to N-Fmoc-N-(2-methoxyethyl)-glycine: A Key Building Block for Advanced Peptidomimetics
An In-depth Technical Guide to N-Fmoc-N-(2-methoxyethyl)-glycine: A Key Building Block for Advanced Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fmoc-N-(2-methoxyethyl)-glycine (CAS 1341969-00-3) is a specialized N-substituted amino acid derivative that has emerged as a valuable tool in the synthesis of sophisticated peptidomimetics and peptide nucleic acids (PNAs). Its unique N-(2-methoxyethyl) side chain imparts desirable physicochemical properties, most notably enhanced aqueous solubility, to the resulting oligomers. This technical guide provides a comprehensive overview of N-Fmoc-N-(2-methoxyethyl)-glycine, including its synthesis, key properties, and strategic applications in solid-phase peptide synthesis (SPPS). Detailed protocols and expert insights are provided to enable researchers to effectively utilize this building block in the development of novel therapeutics and advanced biomaterials.
Introduction: The Role of N-Substituted Glycines in Peptidomimetics
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides.[1] They offer several advantages over their natural counterparts in drug development, including enhanced metabolic stability, improved bioavailability, and the ability to traverse cell membranes. A key strategy in the design of peptidomimetics is the modification of the peptide backbone. N-substituted glycines, also known as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon.[2] This structural alteration confers resistance to proteolytic degradation and allows for a high degree of functional group diversity.[3]
N-Fmoc-N-(2-methoxyethyl)-glycine is a member of this important class of building blocks. The incorporation of the 2-methoxyethyl group is a strategic choice to address a common challenge in peptide and peptoid chemistry: poor aqueous solubility. The ether functionality introduces a polar, hydrophilic element without adding a reactive group, thereby increasing the overall water solubility of the final oligomer.[4]
Physicochemical Properties of N-Fmoc-N-(2-methoxyethyl)-glycine
A thorough understanding of the physicochemical properties of N-Fmoc-N-(2-methoxyethyl)-glycine is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 1341969-00-3 | [5] |
| Molecular Formula | C₂₀H₂₁NO₅ | [5] |
| Molecular Weight | 355.39 g/mol | [5] |
| Appearance | White solid or colorless viscous liquid | [6] |
| Purity | Typically ≥95% by HPLC | [5] |
| Storage Conditions | Store at 0-8 °C, desiccated | [6] |
Synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine
Proposed Synthetic Pathway
The synthesis can be logically broken down into two key steps:
-
Synthesis of the N-(2-methoxyethyl)-glycine backbone: This involves the alkylation of a glycine ester with a suitable 2-methoxyethylating agent, followed by ester hydrolysis.
-
Fmoc protection of the secondary amine: The resulting N-substituted glycine is then protected with an Fmoc group to yield the final product.
Caption: Proposed synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for the synthesis of analogous compounds.
Step 1: Synthesis of N-(2-methoxyethyl)-glycine
-
To a solution of ethyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 2-bromoethyl methyl ether (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-methoxyethyl)-glycine ethyl ester.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.
-
Lyophilize the aqueous layer to obtain N-(2-methoxyethyl)-glycine as a solid.
Step 2: Fmoc Protection
-
Dissolve N-(2-methoxyethyl)-glycine (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Fmoc-N-(2-methoxyethyl)-glycine.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-(2-methoxyethyl)-glycine is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce a solubilizing N-substituted glycine residue into a growing peptide or peptoid chain.[4]
The Fmoc-SPPS Cycle with N-Fmoc-N-(2-methoxyethyl)-glycine
The incorporation of N-Fmoc-N-(2-methoxyethyl)-glycine follows the standard Fmoc-SPPS cycle.
Caption: The Fmoc-SPPS cycle for incorporating N-Fmoc-N-(2-methoxyethyl)-glycine.
Key Considerations for Coupling
-
Activation: Due to the steric hindrance of the N-substituent, a potent activation reagent is recommended for efficient coupling. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) are excellent choices.[9]
-
Coupling Time: Extended coupling times may be necessary compared to standard proteinogenic amino acids to ensure complete reaction. Monitoring the coupling reaction with a qualitative test (e.g., the Kaiser test) is advisable.
-
Double Coupling: For particularly challenging sequences, a double coupling strategy, where the coupling step is repeated, can be employed to maximize the yield.
Protocol for Manual SPPS Incorporation
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in peptide synthesis-grade N,N'-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
In a separate vial, dissolve N-Fmoc-N-(2-methoxyethyl)-glycine (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Cleavage and Deprotection
After the synthesis is complete, the peptoid is cleaved from the solid support, and any side-chain protecting groups are removed.
-
Cleavage Cocktail: A standard cleavage cocktail for many peptoids is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11]
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptoid is then precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude product is then dried.
Analysis and Purification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying the crude peptoid.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is commonly employed.
-
Detection: The peptide bond and the aromatic Fmoc group (if present on the N-terminus for purification) can be detected by UV absorbance at 214 nm and 280 nm.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptoid by verifying its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
Conclusion
N-Fmoc-N-(2-methoxyethyl)-glycine is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its primary function is to enhance the aqueous solubility of the target oligomer, a critical property for many biological and pharmaceutical applications. By understanding its synthesis, properties, and the nuances of its incorporation into solid-phase peptide synthesis, researchers can leverage this unique compound to overcome solubility challenges and accelerate the development of novel peptide-based therapeutics and functional materials.
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- N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column. SIELC Technologies.
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- Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modul
- Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Stanford University.
- Structural and Pharmacological Effects of Ring-Closing Met
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